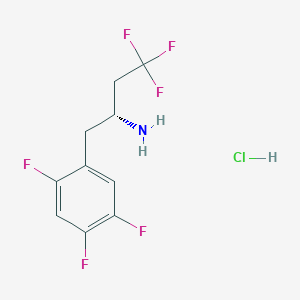

(R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride” is also known as Sitagliptin . It is an orally active, potent, and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It is used as an anti-diabetic medication to treat type 2 diabetes .

Synthesis Analysis

The synthesis of Sitagliptin involves an improved enzymatic process that provides good yield and purity . The process provides a novel intermediate ®-3-Acetamido-4-(2,4,5-Trifluorophenyl) butanoic acid .Molecular Structure Analysis

The molecular formula of Sitagliptin is C16H15F6N5O . The structure includes a dihydrotriazolopyrazine ring attached to a trifluoromethyl group and a trifluorophenyl group .Chemical Reactions Analysis

Sitagliptin is a potent and selective inhibitor of DPP4, with an IC50 value of 18 nM . It shows excellent selectivity over other proline-selective peptidases .Physical And Chemical Properties Analysis

Sitagliptin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The optical activity of Sitagliptin is [α]/D -17 to -23°, c = 0.5 in chloroform-d .Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sitagliptin is a potent, orally active DPP-IV inhibitor with an IC50 value of 18 nM . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels. Inhibiting DPP-IV can therefore be useful in the treatment of type 2 diabetes .

Treatment of Type 2 Diabetes

Sitagliptin has been used in the treatment of type 2 diabetes . It works by increasing the levels of incretin hormones, which help to control blood sugar by increasing insulin release, especially after a meal .

Selectivity Over Other Proline-Selective Peptidases

Sitagliptin has excellent selectivity over other proline-selective peptidases . This means it specifically inhibits DPP-IV without significantly affecting other enzymes, which can reduce the risk of side effects .

Oral Bioavailability

Sitagliptin has good oral bioavailability, meaning it is well absorbed from the gut into the bloodstream . This makes it suitable for oral administration, a more convenient route of administration for patients .

In Vivo Efficacy in Animal Models

Sitagliptin has shown efficacy in animal models of diabetes . This suggests it may also be effective in humans, and indeed, it has been approved for use in humans by regulatory authorities .

Research Tool

Sitagliptin can also be used as a research tool in scientific studies . For example, it can be used to investigate the role of DPP-IV and incretin hormones in glucose metabolism .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c11-7-3-9(13)8(12)2-5(7)1-6(17)4-10(14,15)16;/h2-3,6H,1,4,17H2;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHOHFDTFQZRR-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,6-Dimethylmorpholin-4-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2586864.png)

![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)

![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)

![propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride](/img/structure/B2586880.png)

![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)